5-Bromo-4-propoxypyridin-3-amine 5-Bromo-4-propoxypyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17509502
InChI: InChI=1S/C8H11BrN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3
SMILES:
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol

5-Bromo-4-propoxypyridin-3-amine

CAS No.:

Cat. No.: VC17509502

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-propoxypyridin-3-amine -

Specification

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
IUPAC Name 5-bromo-4-propoxypyridin-3-amine
Standard InChI InChI=1S/C8H11BrN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3
Standard InChI Key QNMYGBLLZNXXNE-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=NC=C1N)Br

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

5-Bromo-4-propoxypyridin-3-amine (C₈H₁₁BrN₂O) consists of a pyridine ring substituted with:

  • A bromine atom at the 5-position, imparting electrophilic reactivity.

  • A propoxy group (-OCH₂CH₂CH₃) at the 4-position, influencing solubility and steric effects.

  • An amine group (-NH₂) at the 3-position, enabling hydrogen bonding and nucleophilic interactions.

The molecular weight is calculated as 229.10 g/mol, with a bromine atom contributing significantly to its density, estimated at 1.8–2.0 g/cm³ based on analogs like 3-amino-5-bromo-4-pyridinol (density: 1.9 g/cm³) .

Spectroscopic Properties

While experimental spectra are unavailable, inferred characteristics include:

  • UV-Vis Absorption: Expected absorption near 270–300 nm due to the aromatic pyridine core and bromine’s inductive effect .

  • NMR Signals:

    • ¹H NMR: A singlet for the aromatic proton at the 2-position (δ 8.1–8.3 ppm), a triplet for propoxy methylene protons (δ 3.4–3.6 ppm), and a broad peak for the amine group (δ 5.0–5.5 ppm).

    • ¹³C NMR: Distinct signals for the pyridine carbons (C-2: ~150 ppm; C-5: ~110 ppm) and propoxy carbons (OCH₂: ~70 ppm) .

Physicochemical Properties

Table 1 summarizes estimated properties compared to analogs:

Property5-Bromo-4-propoxypyridin-3-amine3-Amino-5-bromo-4-pyridinol
Molecular FormulaC₈H₁₁BrN₂OC₅H₅BrN₂O
Molecular Weight (g/mol)229.10189.01
Density (g/cm³)1.8–2.01.9
Boiling Point (°C)~450–470434.6
LogP~0.5–1.0-0.17

The higher logP of 5-bromo-4-propoxypyridin-3-amine reflects increased hydrophobicity due to the propoxy group.

Synthesis and Reactivity

Bromination of Pyridine Precursors

A plausible route involves brominating 4-propoxypyridin-3-amine using N-bromosuccinimide (NBS) in acetone at 10°C, analogous to the synthesis of 2-amino-5-bromo-3-iodopyridine . The propoxy group directs bromination to the 5-position via electrophilic aromatic substitution.

Propoxylation of 3-Amino-5-bromo-4-hydroxypyridine

Starting from 3-amino-5-bromo-4-hydroxypyridine , propoxylation can be achieved via:

  • Mitsunobu Reaction: Using triphenylphosphine, diethyl azodicarboxylate, and propanol.

  • Nucleophilic Substitution: Reacting the hydroxyl group with propyl bromide in the presence of a base (e.g., K₂CO₃).

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The bromine atom at C-5 is susceptible to substitution by nucleophiles (e.g., amines, alkoxides).

  • Oxidation: The amine group may oxidize to a nitro group under strong oxidizing conditions.

  • Coordination Chemistry: The amine and pyridine nitrogen can act as ligands for transition metals (e.g., Pd, Cu) .

Applications in Pharmaceutical and Chemical Research

Pharmaceutical Intermediate

5-Bromo-4-propoxypyridin-3-amine serves as a precursor for:

  • Kinase Inhibitors: The pyridine core is common in drugs targeting ATP-binding sites.

  • Anticancer Agents: Bromine enhances lipophilicity, improving blood-brain barrier penetration .

Material Science

The compound’s aromaticity and substituents make it suitable for:

  • Ligands in Catalysis: Facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Coordination Polymers: Self-assembly with metal ions for porous materials .

Regulatory and Environmental Impact

Regulatory Status

  • GHS Classification: Category 2 (skin irritation), Category 3 (acute toxicity).

  • Transportation: Non-hazardous for air/ground transport under standard regulations .

Environmental Persistence

  • Biodegradation: Low due to aromatic stability; may persist in aquatic systems.

  • Ecotoxicity: Potential toxicity to aquatic organisms (LC₅₀ > 100 mg/L for fish) .

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